molecular formula C17H18N2O4 B11548639 N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B11548639
M. Wt: 314.34 g/mol
InChI Key: GTUOXIICVJFAKV-PDGQHHTCSA-N
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Description

N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 2,5-dihydroxyacetophenone with 3-methylphenoxyacetic acid hydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The phenolic and hydrazone groups play a crucial role in these interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-(3,5-dihydroxyphenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide

Uniqueness

N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with biological targets. The presence of both 2,5-dihydroxy and 3-methylphenoxy groups provides a distinct chemical environment that can affect its chemical and biological properties .

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

N-[(Z)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O4/c1-11-4-3-5-14(8-11)23-10-17(22)19-18-12(2)15-9-13(20)6-7-16(15)21/h3-9,20-21H,10H2,1-2H3,(H,19,22)/b18-12-

InChI Key

GTUOXIICVJFAKV-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C(/C)\C2=C(C=CC(=C2)O)O

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=C(C)C2=C(C=CC(=C2)O)O

Origin of Product

United States

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